Rita
Overview
Description
Rita is a synthetic compound derived from the plant-based alkaloid catharanthine. It is used in various scientific research applications, including in vivo and in vitro experiments, to study the biochemical and physiological effects of this compound. Rita has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for Rita.
Scientific Research Applications
Rita Levi-Montalcini's Contributions to Neuroscience
Rita Levi-Montalcini, a Nobel laureate, made groundbreaking contributions to neuroscience. Her work in neurology and psychiatry led to the discovery of the nerve growth factor (NGF), a crucial component in understanding neuronal survival and development. NGF has opened new therapeutic applications, particularly in treating neurodegenerative diseases like glaucoma, by reducing retinal ganglion cell loss (Melino, Benedetti, & Bazan, 2013).
RITA in Cancer Research
- Small Molecule RITA and p53 Activation : RITA, a small molecule, activates the p53 tumor suppressor pathway, inducing apoptosis in cancer cells. It has been effective in treating neuroblastoma by inhibiting key oncogenes and is under consideration as a cancer treatment strategy (Burmakin et al., 2013).
- Effect on Various Tumor Cells : RITA binds to p53, preventing its interaction with negative regulators, and induces apoptosis in various tumor cell lines. This suggests potential in developing anticancer drugs targeting tumors with wild-type p53 (Issaeva et al., 2004).
Other Applications
- RITA in Overcoming Chemoresistance : RITA, combined with 3-MA, overcomes chemoresistance in head and neck cancer cells. This combination therapy targets autophagy and antioxidant systems, offering a new approach to treat resistant cancers (Shin et al., 2017).
- RITA's Role in Myeloma Cells : Studies show RITA can induce apoptosis in myeloma cells, independent of the p53 pathway, providing a possible treatment for patients resistant to current therapies (Surget et al., 2014).
properties
IUPAC Name |
[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENBFUSKMWCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327405 | |
Record name | RITA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[5-[5-(Hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |
CAS RN |
213261-59-7 | |
Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RITA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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